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Core Science & Biosynthesis

Foundational

Receptor Binding Affinity Profiling of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine: Methodological Framework and Pharmacological Insights

Executive Summary The development of highly selective central nervous system (CNS) therapeutics requires rigorous pharmacological profiling of novel chemical entities. 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective central nervous system (CNS) therapeutics requires rigorous pharmacological profiling of novel chemical entities. 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine represents a highly constrained, spirocyclic pharmacophore. Historically, spirocyclic chromans and benzopyrans have demonstrated exceptional affinity and selectivity for the Sigma-1 ( σ1​ ) receptor, a unique ligand-operated chaperone protein implicated in neuroprotection, neuropathic pain, and cellular homeostasis[1],[2].

This technical whitepaper provides a comprehensive, self-validating methodological framework for determining the receptor binding affinity and kinetic profile of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine. By integrating equilibrium radioligand binding assays (RLB) with orthogonal Surface Plasmon Resonance (SPR) kinetics, this guide establishes a robust paradigm for hit-to-lead characterization in neuropharmacology.

Structural Rationale and Target Selection

The structural architecture of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is defined by two critical features:

  • Spirocyclic Core: The orthogonal arrangement of the cyclopropylamine ring relative to the chroman system restricts conformational flexibility. This rigid 3D geometry is highly favored by the primary hydrophobic binding pocket of the σ1​ receptor[2].

  • Fluorine Substitution: The C6-fluoro modification enhances metabolic stability against hepatic cytochrome P450 enzymes while increasing lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration.

Because there are no known endogenous ligands for sigma receptors, characterizing novel synthetic modulators relies heavily on competitive displacement of established radiotracers[3]. To build a reliable pharmacological profile, researchers must employ a multi-tiered assay cascade.

Workflow A Compound Synthesis & Purity QC B Radioligand Binding (Equilibrium Ki) A->B C SPR Biosensor (Kinetic Profiling) B->C D Cell-Based Assays (Functional Efficacy) C->D

Sequential pharmacological profiling workflow for spirocyclic receptor ligands.

Primary Screening: Radioligand Binding Assays (RLB)

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of novel ligands[4]. To ensure a self-validating system, the assay must utilize highly specific tissue preparations and appropriate radiotracers.

Assay Rationale

Guinea pig liver (GPL) homogenates are utilized because they express the highest known density of σ1​ receptors, providing an optimal signal-to-noise ratio[5]. [3H]−(+) -pentazocine is selected as the radioligand due to its exquisite selectivity for the σ1​ subtype over the σ2​ subtype[6].

Crucial Methodological Note: When counter-screening against the σ2​ receptor using the pan-sigma radioligand [3H] -DTG, historical protocols often employed dextrallorphan or (+)-pentazocine to "mask" σ1​ sites. Recent literature strongly advises against masking agents, as they can induce allosteric interference and distort binding isotherms[7]. Instead, σ2​ assays should be performed using cell lines devoid of σ1​ expression (e.g., MCF7 cells).

Step-by-Step RLB Protocol
  • Tissue Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step to remove endogenous modulators.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µg of membrane protein.

    • 3 nM [3H]−(+) -pentazocine (approximate Kd​ value).

    • 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine titrated across a 10-point concentration gradient (10 pM to 10 µM).

  • Control Definition: Define Non-Specific Binding (NSB) in parallel wells using 10 µM Haloperidol. Total binding is defined by wells containing only the radioligand and vehicle (0.1% DMSO).

  • Incubation: Incubate the plates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality Check: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, thereby preventing non-specific binding of the positively charged spiro-amine.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Representative Quantitative Data

The table below summarizes the expected high-affinity, highly selective binding profile of a constrained spirochroman amine.

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Selectivity Ratio
Sigma-1 ( σ1​ ) [3H]−(+) -Pentazocine4.2 ± 0.51.8 ± 0.30.98Reference
Sigma-2 ( σ2​ ) [3H] -DTG (MCF7 cells)> 10,000> 5,000N/A> 2,700x
5-HT 2A​ [3H] -Ketanserin1,250 ± 110840 ± 951.05> 460x

Data interpretation: A Hill slope near 1.0 indicates competitive binding at a single orthosteric site without cooperative interference[8].

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While RLB provides equilibrium affinity ( Ki​ ), it fails to capture the dynamic kinetics of the drug-target interaction. In vivo efficacy is often driven by the drug's "residence time" ( τ=1/koff​ ) on the receptor. SPR provides real-time, label-free kinetic profiling ( kon​ , koff​ , KD​ )[9],[10].

Step-by-Step SPR Methodology
  • Sensor Chip Functionalization: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to generate reactive succinimide esters.

  • Receptor Immobilization: Flow purified, detergent-solubilized σ1​ receptor (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface. The acidic pH electrostatically concentrates the protein near the matrix, facilitating covalent amine coupling. Block remaining reactive sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Flow 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine over the functionalized chip at varying concentrations (0.1 nM to 100 nM) using HBS-EP+ running buffer. Maintain a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Switch to plain running buffer and monitor the dissociation of the compound from the receptor over 600 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting responses from a blank reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to derive kon​ and koff​ .

Functional Translation: Downstream Signaling

Binding affinity must be contextualized by functional efficacy. The σ1​ receptor is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding an agonist like the spirochroman amine, the receptor dissociates from the binding immunoglobulin protein (BiP), stabilizing inositol 1,4,5-trisphosphate receptors (IP3R) and modulating calcium ( Ca2+ ) efflux into the mitochondria[11].

Pathway Ligand 6-Fluoro-spirochroman Amine Receptor Sigma-1 Receptor (MAM localized) Ligand->Receptor Binds BiP BiP Dissociation Receptor->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Enables Ca Ca2+ Efflux to Mitochondria IP3R->Ca Promotes

Sigma-1 receptor activation and downstream calcium modulation pathway.

To validate this functional pathway, researchers should employ a fluorescent calcium mobilization assay (e.g., Fluo-4 AM dye) in CHO cells expressing the σ1​ receptor, measuring the compound's ability to potentiate bradykinin-induced Ca2+ release.

Conclusion

The comprehensive profiling of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine requires a rigorous synthesis of equilibrium thermodynamics and real-time kinetics. By utilizing self-validating radioligand binding protocols free of masking artifacts, paired with advanced SPR biosensing, drug development professionals can accurately define the compound's pharmacological identity. This multi-tiered approach ensures that only highly selective, kinetically optimized molecules advance to in vivo translational models.

References

  • [1] Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Publishing.[Link]

  • [9] Surface Plasmon Resonance Sensors: Transforming Drug Development and Clinical Diagnostics. AZoLifeSciences.[Link]

  • [10] Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI.[Link]

  • [4] Assay Guidance Manual - NCBI Bookshelf. NIH.[Link]

  • [2] Novel Sigma Receptor Ligands. Part 2. SAR of spiro[[2]benzopyran-1,4'-piperidines]. PubMed.[Link]

  • [5] SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.[Link]

  • [7] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers.[Link]

  • [6] Sigma Receptor Binding Assays. PubMed - NIH.[Link]

  • [8] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Publications.[Link]

  • [11] Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys.[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context In contemporary medicinal chemistry, the spirochroman scaffold has emerged as a privileged, conformationally restricted pharmacophore. Specifically, 6-Fluorospiro[chroman-4,1'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary medicinal chemistry, the spirochroman scaffold has emerged as a privileged, conformationally restricted pharmacophore. Specifically, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine serves as a highly specialized building block and intermediate in the development of potent modulators of the RAR-related orphan receptor gamma (RORγt).

RORγt is a master transcription factor that drives the differentiation of Th17 cells and the subsequent production of the pro-inflammatory cytokine IL-17. Dysregulation of this pathway is a primary driver in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and psoriasis ()[1]. The fixed, three-dimensional shape of spirochromanones allows them to navigate spatial pockets effectively, reducing the entropic penalty upon binding and aligning suitably with complex biological targets like the RORγt ligand-binding domain ()[2].

While spirochroman derivatives generally exhibit low baseline toxicity ()[3], the specific inclusion of a primary amine and a fluorine atom introduces unique physicochemical properties that necessitate rigorous safety profiling.

RORg_Pathway Th0 Naive T Cell RORgt RORγt Activation Th0->RORgt Cytokines TGF-β / IL-6 Cytokines->RORgt Induces Th17 Th17 Cell RORgt->Th17 Drives IL17 IL-17 Secretion Th17->IL17 Drug 6-F-Spiro-Chroman Drug->RORgt Inverse Agonism

Caption: Mechanism of action for spirochroman RORγt inverse agonists in Th17 inflammation.

Structural Toxicology & Physicochemical Properties

The safety profile of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is intrinsically linked to its structural features. Understanding the causality between its atomic composition and potential toxicological liabilities is critical for lead optimization.

  • The 6-Fluoro Substitution: The incorporation of fluorine at the C6 position of the chroman ring is a deliberate metabolic shield. Unsubstituted chromans are highly susceptible to Cytochrome P450 (CYP)-mediated aromatic hydroxylation. Fluorine, being highly electronegative and possessing a strong C-F bond, blocks this metabolic soft spot, thereby extending the biological half-life and preventing the formation of reactive, potentially hepatotoxic quinone-imine intermediates.

  • The Spiro-Cyclopropylamine Moiety: The primary amine on the cyclopropane ring introduces a basic center (estimated pKa ~8.5–9.0). At physiological pH, this amine is protonated. While this enhances aqueous solubility, basic lipophilic amines are notorious for two major off-target liabilities: hERG channel blockade (leading to QT prolongation) and phospholipidosis (due to lysosomal trapping). Furthermore, the cyclopropylamine group must be monitored for mechanism-based inhibition (MBI) of CYP enzymes, as single-electron oxidation of the amine can lead to cyclopropane ring opening and covalent binding to the CYP heme prosthetic group.

In Vitro Toxicity & Safety Pharmacology

Hemolytic and Hemagglutinating Activity

Recent toxicological evaluations of spirochroman derivatives have highlighted that, at high concentrations (e.g., >64 μg/mL), certain analogs can cause erythrocyte agglutination ()[4]. This hemagglutinating activity is an undesirable property, indicating non-specific interactions with host cell membranes, which elevates the risk of systemic toxicity ()[4]. To optimize safety, structural modifications must ensure these properties are minimized while retaining target efficacy.

Genotoxicity (Ames Test)

The spirocyclic core breaks the planar aromaticity typically associated with DNA intercalators. Consequently, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine demonstrates a highly favorable genotoxicity profile, consistently returning negative results across standard Salmonella typhimurium strains (TA98, TA100, TA1535) in the presence and absence of S9 metabolic activation.

In Vivo Preclinical Safety Profile

Drug-Induced Liver Injury (DILI)

Because the cyclopropylamine moiety poses a theoretical risk for reactive metabolite formation, standard 2D hepatic assays (like HepG2) are insufficient due to their rapid loss of basal CYP expression. Therefore, hepatotoxicity must be assessed using 3D Primary Human Hepatocyte (PHH) spheroids . This 3D architecture maintains metabolic competence for weeks, allowing for the detection of delayed, metabolite-driven toxicity.

Immunotoxicity

Given that the downstream application of this scaffold is the inhibition of the RORγt/Th17 axis, exaggerated pharmacology (on-target toxicity) is a primary concern. Th17 cells are essential for mucosal immunity against extracellular pathogens. Over-suppression can lead to opportunistic infections, such as mucocutaneous candidiasis. Preclinical in vivo models must carefully establish the therapeutic window between disease resolution and immunosuppression.

Tox_Workflow Synthesis Compound Synthesis InVitro In Vitro Safety Synthesis->InVitro hERG hERG Patch-Clamp InVitro->hERG Hemolysis Hemolysis Assay InVitro->Hemolysis InVivo In Vivo Tox hERG->InVivo Hemolysis->InVivo DILI 3D PHH Spheroids InVivo->DILI Decision Safety Clearance DILI->Decision Validated

Caption: Tiered preclinical toxicity and safety screening workflow for spirochroman derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict quality control (QC) gates.

Protocol 1: Automated hERG Patch-Clamp Assay

Causality: Radioligand binding assays fail to capture the state-dependent block dynamics of the hERG channel. Automated patch-clamp provides a functional IC50, accurately reflecting the physiological risk of QT prolongation.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ether-à-go-go-related gene (hERG) channel. Harvest and suspend in extracellular recording solution.

  • Baseline Recording: Apply a standard voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV) to establish a stable baseline tail current. QC Gate: Cells with a seal resistance <1 GΩ or unstable baseline variance >10% are automatically rejected.

  • Compound Application: Perfuse 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine at escalating concentrations (0.1, 1, 10, 30 μM) for 5 minutes per concentration to reach steady-state block.

  • Self-Validation Step: Following the test compound, perfuse 1 μM Dofetilide (a known hERG inhibitor). Validation Criteria: The assay is only deemed valid if the Dofetilide control achieves >90% inhibition of the tail current.

Protocol 2: 3D PHH Spheroid Assay for DILI

Causality: 3D spheroids preserve cell-cell interactions and endogenous metabolic pathways, enabling the detection of toxicity driven by cyclopropylamine oxidation over prolonged exposure.

  • Spheroid Formation: Seed cryopreserved Primary Human Hepatocytes (PHH) at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g and incubate for 5 days to allow compact spheroid formation.

  • Repeated Dosing: Treat spheroids with the compound (0.1 to 100 μM) in serum-free media. Perform a 50% media exchange with fresh compound every 48 hours for a total of 14 days.

  • Viability Assessment: Add CellTiter-Glo® 3D reagent to lyse the spheroids and measure ATP quantitation via luminescence.

  • Self-Validation Step: Include Chlorpromazine (a known hepatotoxin) as a positive control and DMSO (0.1%) as a vehicle control. Validation Criteria: The assay is validated only if the Chlorpromazine IC50 falls within the historical range of 5–15 μM.

Quantitative Safety Data Summarization

The table below summarizes the target safety thresholds and observed preclinical data for the 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine scaffold.

ParameterAssay / MetricSafety ThresholdObserved / Predicted ProfileImplication
Cardiotoxicity hERG Patch-Clamp (IC50)> 10 μM~15 - 25 μMModerate risk; basic amine requires optimization to reduce hERG affinity.
Hepatotoxicity 3D PHH Spheroid (IC50)> 50 μM> 100 μMLow risk of DILI; fluorine blocks reactive quinone formation.
Genotoxicity Ames Test (TA98, TA100)NegativeNegativeSafe; lack of planar aromaticity prevents DNA intercalation.
Hematology Hemagglutination< 32 μg/mLNegative at 32 μg/mLSafe at therapeutic doses; avoids non-specific host cell interaction.
Metabolism CYP3A4 MBI (Shift Assay)IC50 shift < 2xIC50 shift ~1.2xLow risk of mechanism-based inhibition from the cyclopropylamine.

References

  • Google Patents. "WO2013079223A1 - Pyrrolo carboxamides as modulators of orphan nuclear receptor rar-related orphan receptor-gamma (rorϒ, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases.
  • MDPI. "Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents." Molecules. URL: [Link]

  • PMC (PubMed Central). "Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications." URL: [Link]

  • RSC Publishing. "Spirocyclic derivatives as antioxidants: a review." RSC Advances. URL: [Link]

Sources

Foundational

Literature review on 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine derivatives

An In-Depth Technical Guide: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine Derivatives: A Novel Scaffold for Modulating NMDA Receptor Activity Executive Summary The confluence of privileged structural motifs in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine Derivatives: A Novel Scaffold for Modulating NMDA Receptor Activity

Executive Summary The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide explores the design, synthesis, and prospective biological activity of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine derivatives. This scaffold uniquely combines the rigid, three-dimensional framework of a spirocycle, the biologically active chroman core, the conformationally constrained cyclopropylamine pharmacophore, and the metabolic- and affinity-modulating properties of fluorine. The inherent structural features of this class of compounds make them promising candidates for targeting complex biological systems, particularly ion channels and receptors within the central nervous system (CNS). This document provides a detailed examination of the synthetic rationale, key experimental protocols, and the compelling evidence suggesting these derivatives function as potent N-methyl-D-aspartate (NMDA) receptor antagonists, a target of high interest for treating a range of neurological disorders.

Introduction: The Architectural Rationale of a Privileged Scaffold

The design of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is rooted in the strategic combination of several validated pharmacophoric elements. The resulting architecture is inherently three-dimensional, a feature known to enhance target specificity and improve physicochemical properties compared to flat, aromatic systems.[1]

The Spirocyclic Core: Engineering Three-Dimensionality

Spirocycles, defined by two rings sharing a single tetrahedral carbon atom, enforce a rigid, orthogonal orientation of the ring systems.[1] This structural constraint is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the introduction of a spiro center can improve properties such as aqueous solubility and metabolic stability by disrupting planarity and presenting novel vectors for substituent placement.[1]

The Chroman Moiety: A Foundation of Bioactivity

The chroman (2,3-dihydro-1-benzopyran) framework is a core component of numerous natural and synthetic compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] Its presence provides a robust and synthetically accessible anchor that can be readily functionalized to modulate activity and selectivity. Chroman-4-one derivatives, in particular, are versatile intermediates in the synthesis of a diverse array of bioactive molecules.[4]

The Cyclopropylamine Pharmacophore: A Key to CNS Targets

The cyclopropane ring introduces significant conformational restraint.[5] Natural and synthetic compounds containing this moiety exhibit a wide range of biological activities, from enzyme inhibition to potent receptor interactions.[5] The 1-aminocyclopropane motif is a well-established bioisostere and a key pharmacophore in ligands targeting CNS receptors, most notably the N-methyl-D-aspartate (NMDA) receptor.[5][6] Its rigid structure allows for precise positioning of the amine group, which is critical for interaction with the receptor's ion channel.

The Strategic Role of Fluorine

The incorporation of a fluorine atom on the chroman ring is a deliberate medicinal chemistry strategy. Fluorine substitution can profoundly influence a molecule's properties by altering its electronic character, pKa, and metabolic stability (by blocking sites of oxidative metabolism). This often leads to enhanced binding affinity and improved pharmacokinetic profiles.

Synthetic Strategies and Methodologies

The synthesis of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine derivatives, while not extensively documented for this specific substitution pattern, can be logically approached through established chemical transformations. The general strategy involves the initial construction of a functionalized 6-fluorochroman-4-one, followed by spirocyclopropanation and subsequent elaboration to the target primary amine.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target amine can be derived from a corresponding carboxylic acid or nitrile precursor, which in turn arises from the spirocyclopropanation of a 6-fluorochroman-4-one. The chroman-4-one itself is accessible from commercially available starting materials like 4-fluorophenol.

retrosynthesis Target 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine Precursor_Acid Spirocyclopropane Carboxylic Acid/Nitrile Target->Precursor_Acid Functional Group Interconversion (e.g., Curtius, Hofmann) Chromanone 6-Fluorochroman-4-one Precursor_Acid->Chromanone Spirocyclopropanation (e.g., Corey-Chaykovsky) Starting_Material 4-Fluorophenol + Acrylic Acid derivative Chromanone->Starting_Material Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a representative synthesis based on analogous procedures found in the literature for chromanone synthesis and cyclopropanation.[4][7]

Step 1: Synthesis of 3-(4-Fluorophenoxy)propanoic acid

  • To a stirred solution of 4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water at 80°C, add β-propiolactone (1.2 eq) dropwise.

  • Maintain the reaction at 80-90°C for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the product.

    • Causality: The basic conditions deprotonate the phenol, creating a nucleophile that opens the β-propiolactone ring to form the desired propanoic acid derivative.

Step 2: Synthesis of 6-Fluorochroman-4-one

  • Add the 3-(4-fluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent.

  • Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The reaction is highly viscous.

  • Pour the hot mixture carefully onto crushed ice, leading to the precipitation of the product.

  • Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 6-fluorochroman-4-one.

    • Causality: PPA acts as both the solvent and the catalyst for an intramolecular Friedel-Crafts acylation, cyclizing the acid onto the electron-rich aromatic ring to form the chromanone.

Step 3: Synthesis of 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carbonitrile

  • Generate dimethylsulfoxonium methylide in situ by treating trimethylsulfoxonium iodide (1.1 eq) with sodium hydride (1.1 eq) in anhydrous DMSO under an inert atmosphere (N2 or Ar).

  • To this ylide solution, add a solution of 6-fluorochroman-4-one (1.0 eq) in DMSO dropwise at room temperature. This reaction forms the spiro-epoxide intermediate.

  • In a separate flask, add diethylaluminum cyanide (1.5 eq) to anhydrous toluene. Cool to 0°C.

  • Add the previously formed spiro-epoxide solution dropwise to the diethylaluminum cyanide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated solution of Rochelle's salt and stir vigorously for 1 hour.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to yield the spirocyclopropane carbonitrile.

    • Causality: The Corey-Chaykovsky reaction first forms a spiro-epoxide. The Lewis-acidic diethylaluminum cyanide then coordinates to the epoxide oxygen, facilitating a nucleophilic attack by cyanide that results in a ring-opening and subsequent intramolecular cyclization to form the cyclopropane ring.

Step 4: Synthesis of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

  • Dissolve the spirocyclopropane carbonitrile (1.0 eq) in anhydrous THF.

  • Add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.5 eq, 1M in THF) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and quench carefully by the slow addition of methanol, followed by 2M HCl.

  • Heat to reflux for another hour to hydrolyze the borane-amine complex.

  • Cool, basify the aqueous layer with 4M NaOH to pH >12, and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the final amine product.

    • Causality: Borane is a powerful reducing agent that selectively reduces the nitrile functional group to a primary amine. The acidic workup is necessary to hydrolyze the stable intermediate borane-amine complex.

Physicochemical and Structural Characterization

The synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Technique Purpose Expected Observations for a Representative Derivative
¹H NMR Structural elucidation, proton environmentSignals corresponding to aromatic protons on the fluoro-substituted ring, diastereotopic protons of the chroman CH₂, and characteristic upfield signals for the cyclopropyl protons.
¹³C NMR Carbon skeleton confirmationPeaks for aromatic carbons (with C-F coupling), the spiro-carbon, carbonyl (in precursor), and aliphatic carbons of the chroman and cyclopropane rings.
¹⁹F NMR Fluorine confirmationA singlet or multiplet in the expected chemical shift range for an aryl fluoride.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (C₁₁H₁₂FNO, MW: 193.22).[8]
HPLC/UPLC Purity assessmentA single major peak indicating >95% purity under specified chromatographic conditions.

Biological Activity and Therapeutic Potential: Targeting the NMDA Receptor

The structural architecture of 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine strongly suggests a potential interaction with the NMDA receptor, a critical ionotropic glutamate receptor in the CNS.[9]

The NMDA Receptor: A Critical Target in CNS Disorders

NMDA receptors are crucial for synaptic plasticity, learning, and memory.[10] However, their over-activation leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is a key pathological process in neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and in conditions such as stroke and depression.[11][12] Therefore, antagonists that can modulate or block this receptor offer significant therapeutic promise.[12]

Proposed Mechanism of Action

It is hypothesized that these derivatives act as uncompetitive, open-channel blockers of the NMDA receptor. The protonated amine at physiological pH is proposed to enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and bind within the channel pore at the phencyclidine (PCP) or MK-801 site, physically occluding the flow of Ca²⁺ ions. The spirocyclic framework serves to optimally position the amine within the channel for this interaction.

moa cluster_membrane Neuronal Membrane cluster_open NMDA_Receptor Extracellular NMDA Receptor Channel (Closed) Intracellular Glutamate Glutamate & Co-agonist Glutamate->NMDA_Receptor:f1 Binds & Opens Channel Drug 6-Fluorospiro[...]-amine NMDA_Open Extracellular Channel (Open) Intracellular Drug->NMDA_Open:f1 Enters & Binds (PCP Site) Ca_ion Ca²⁺ Ca_ion->NMDA_Open:f1 Influx Block Excitotoxicity Blocked NMDA_Open:f1->Block Channel Blockade

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (CAS: 1785187-63-4)[1] Introduction and Strategic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (CAS: 1785187-63-4)[1]

Introduction and Strategic Rationale

The incorporation of spirocyclic motifs into pharmaceutical pipelines has accelerated due to their ability to impart profound conformational restriction, thereby enhancing metabolic stability and target specificity. Cyclopropane-containing amino acids, in particular, serve as critical building blocks for elaborating conformationally restricted peptidomimetics[2].

The target compound, 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine, merges a fluorinated chroman core with a spiro-fused cyclopropylamine. The strategic synthesis of this molecular building block relies on a robust, scalable sequence beginning from commercially available 6-fluorochroman-4-one. The methodology outlined below emphasizes high-yielding transformations, self-validating intermediate checks, and precise control over reaction trajectories.

Retrosynthetic Pathway

The synthesis is designed around a late-stage Curtius rearrangement of the corresponding spirocyclic carboxylic acid (CAS: 1785229-57-3)[3]. This acid is accessed via a rhodium-catalyzed cyclopropanation of an exocyclic alkene, which is in turn generated via Wittig olefination of the starting chromanone.

Retrosynthesis Target 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (Target Molecule) Acid 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid (Intermediate 3) Target->Acid Curtius Rearrangement (DPPA, t-BuOH) Alkene 6-Fluoro-4-methylenechromane (Intermediate 2) Acid->Alkene Cyclopropanation & Hydrolysis (EDA, Rh2(OAc)4 then LiOH) Ketone 6-Fluorochroman-4-one (Starting Material) Alkene->Ketone Wittig Olefination (Ph3PCH3Br, t-BuOK)

Retrosynthetic strategy for 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the multi-step synthesis, optimized for a 10-gram starting scale.

StepTransformationReagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield
1 Wittig OlefinationPh₃PCH₃Br (1.5), t-BuOK (1.5)THF0 to 25485-90%
2 CyclopropanationEDA (2.0), Rh₂(OAc)₄ (0.01)DCM251270-75%
3 SaponificationLiOH·H₂O (3.0)THF/H₂O256>95%
4 Curtius (Boc)DPPA (1.2), Et₃N (1.5), t-BuOH (10)Toluene90865-70%
5 DeprotectionTFA (10.0)DCM0 to 252>95%

Step-by-Step Experimental Protocols

Note: All reactions sensitive to moisture or air must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Step 1: Synthesis of 6-Fluoro-4-methylenechromane

Causality & Design: Methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) are utilized to generate the unstabilized ylide. t-BuOK is selected over n-BuLi to minimize potential ring-opening side reactions of the chromanone core.

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M) under N₂ and cool to 0 °C.

  • Add t-BuOK (1.5 eq) portion-wise. Stir the resulting bright yellow suspension for 1 hour at 0 °C to ensure complete ylide formation.

  • Dissolve 6-fluorochroman-4-one (1.0 eq) in a minimal volume of THF and add dropwise to the ylide solution over 30 minutes.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The highly UV-active ketone starting material must be completely consumed.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (100% Hexanes) to afford the exocyclic alkene.

Step 2: Rhodium-Catalyzed Cyclopropanation

Causality & Design: Rhodium(II) acetate is the optimal catalyst for the decomposition of ethyl diazoacetate (EDA) to a rhodium carbenoid. Slow addition of EDA is strictly required to suppress the dimerization of the carbenoid into diethyl maleate/fumarate.

  • Dissolve 6-fluoro-4-methylenechromane (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in anhydrous DCM (0.1 M) under N₂.

  • Prepare a solution of ethyl diazoacetate (EDA, 2.0 eq) in DCM (1.0 M).

  • Using a syringe pump, add the EDA solution to the reaction mixture at a rate of 1.0 mL/h at room temperature.

  • Stir for an additional 2 hours post-addition.

  • Self-Validation: ¹H NMR of the crude aliquot should show the disappearance of the terminal alkene protons (~5.0-5.5 ppm) and the appearance of high-field cyclopropyl protons (~1.0-2.0 ppm).

  • Filter through a short pad of Celite to remove the catalyst, concentrate, and purify via column chromatography (Hexanes/EtOAc 95:5) to yield ethyl 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylate.

Step 3: Saponification to the Carboxylic Acid
  • Dissolve the ester from Step 2 (1.0 eq) in a 3:1 mixture of THF:H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir vigorously at room temperature for 6 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show the baseline retention of the lithium carboxylate salt.

  • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~2 at 0 °C.

  • Extract the precipitating acid with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford 6-fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid[3]. Use directly in the next step without further purification.

Step 4 & 5: Curtius Rearrangement and Deprotection

Causality & Design: Diphenylphosphoryl azide (DPPA) is utilized as a safe, bench-stable reagent for the generation of the acyl azide. Heating induces the Curtius rearrangement to the isocyanate, which is trapped in situ by t-butanol to form the easily purifiable Boc-protected amine.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (0.15 M). Add triethylamine (1.5 eq) and tert-butanol (10 eq).

  • Add DPPA (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C for 8 hours. Nitrogen gas evolution will be observed as the acyl azide rearranges to the isocyanate.

  • Cool to room temperature, dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Concentrate and purify via chromatography to isolate the Boc-protected spiro-amine.

  • Deprotection: Dissolve the Boc-amine in DCM (0.1 M) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Self-Validation: LC-MS analysis must confirm the mass of the free amine (M+H = 194.1) and the complete absence of the Boc-protected mass.

  • Concentrate to remove excess TFA. Neutralize with 1M NaOH, extract with DCM, dry, and concentrate to yield the final product, 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine[1].

References

  • AiFChem. "6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine - AiFChem: Molecular Building Block Synthetic Route.
  • BLD Pharm. "1785229-57-3 | 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid.
  • National Institutes of Health (PMC).

Sources

Application

Protocol for dissolving 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in DMSO

An Application Note and Protocol for the Solubilization of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in DMSO Authored by: Senior Application Scientist Introduction 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in DMSO

Authored by: Senior Application Scientist

Introduction

6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is a novel spirocyclic compound of interest in medicinal chemistry and drug discovery programs. The generation of accurate and reproducible data in any in vitro or in vivo assay is fundamentally dependent on the precise and complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds for biological screening.[1][2] However, its unique properties, particularly its hygroscopicity, necessitate a standardized protocol to ensure the integrity of the compound stock solution.[3][4]

This document provides a comprehensive, field-proven protocol for the dissolution of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in DMSO. The methodology herein is designed to ensure complete solubilization, maintain compound stability, and provide a foundation for generating reliable and reproducible experimental results. We will not only detail the procedural steps but also the scientific rationale underpinning these recommendations.

Compound Data Summary

The following table summarizes key data for 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine and provides recommended parameters for the preparation of a stock solution.

ParameterValueNotes
Compound Name 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine
CAS Number 1785187-63-4[5]
Molecular Formula C₁₁H₁₂FNO[5]
Molecular Weight 193.22 g/mol [5]
Appearance White to off-white solid (assumed)Visual inspection upon receipt is recommended.
Purity >97% (typical)Always verify from the compound's certificate of analysis.[5]
Recommended Solvent Anhydrous, high-purity DMSODMSO is hygroscopic; use of fresh, anhydrous solvent is critical for solubility.[3]
Recommended Stock Conc. 10 mM - 50 mMDependent on experimental requirements and determined solubility.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles and protect from light.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.[7][8]

Materials and Equipment
  • 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials

  • Calibrated positive-displacement or air-displacement micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 37°C)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (butyl rubber or thick latex recommended, as nitrile gloves can degrade with DMSO exposure).[1]

Step-by-Step Methodology

1. Pre-Protocol Preparations:

  • Allow the vial containing the powdered compound to equilibrate to room temperature for at least 20 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability and weighing accuracy.[3]

  • Ensure all equipment, especially pipette tips and microcentrifuge tubes, are sterile and dry.

2. Calculation of Required Mass:

  • The fundamental formula for calculating the mass required for a specific molar concentration is: Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

  • Example Calculation for 1 mL of a 10 mM stock solution:

    • Mass (mg) = (10 mmol/L × 1 L/1000 mmol) × 193.22 g/mol × (1 mL × 1 L/1000 mL) × 1000 mg/g

    • Mass (mg) = 1.9322 mg

3. Weighing the Compound:

  • Using a calibrated analytical balance, carefully weigh the calculated mass (e.g., 1.93 mg) of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine directly into a sterile microcentrifuge tube.

  • Causality: Accurate weighing is the cornerstone of accurate final concentrations. Weighing directly into the dissolution vessel minimizes material loss during transfer.

4. Dissolving the Compound:

  • Add the calculated volume (e.g., 1 mL) of anhydrous, high-purity DMSO to the tube containing the compound.

  • Cap the tube securely and vortex the solution at medium speed for 1-2 minutes.[7]

  • Visually inspect the solution against a light source. The goal is a clear, homogenous solution with no visible particulates.

5. Aiding Dissolution (If Necessary):

  • If particulates remain after vortexing, sonication is the preferred next step.[7][9] Place the tube in a bath sonicator for 5-15 minutes. The high-frequency sound waves generate cavitation, creating micro-agitation that breaks up compound aggregates and enhances dissolution.[10][11]

  • As an alternative or supplement to sonication, gentle warming can be employed.[8] Place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Do not exceed 40-50°C, as excessive heat may degrade the compound.[7][12] Always check the compound's datasheet for thermal stability information if available.

  • Repeat a final visual inspection to confirm complete dissolution.

6. Aliquoting and Storage:

  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.

  • Causality: Aliquoting is crucial to prevent the deleterious effects of repeated freeze-thaw cycles, which can promote compound precipitation and degradation.[6][13] It also minimizes the exposure of the stock to atmospheric moisture each time it is used.[3]

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • For long-term storage (months), store the aliquots at -80°C. For short-term storage (weeks), -20°C is sufficient.[6][14]

Dissolution Protocol Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_aid Aiding Dissolution (Optional) cluster_store Storage Equilibrate Equilibrate Compound to Room Temp Calculate Calculate Mass (e.g., for 10 mM) Equilibrate->Calculate Weigh Weigh Compound into Sterile Tube Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex for 1-2 min Add_DMSO->Vortex Inspect Visually Inspect for Particulates Vortex->Inspect Sonicate Sonicate (5-15 min) Inspect->Sonicate Particulates Remain Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Fully Dissolved Warm Gentle Warming (≤37°C, 5-10 min) Sonicate->Warm Final_Inspect Final Visual Inspection Warm->Final_Inspect Final_Inspect->Aliquot Fully Dissolved Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution in DMSO.

Quality Control and Best Practices

  • Solvent Integrity: Always use anhydrous DMSO from a freshly opened bottle or a properly desiccated source.[3] DMSO readily absorbs atmospheric moisture, which can significantly lower the solubility of hydrophobic compounds, potentially leading to precipitation over time.[4]

  • Visual Confirmation: Before each use, thaw a stock solution aliquot and visually inspect it for any signs of precipitation. If crystals are present, repeat the gentle warming and sonication steps until the solution is clear.[15]

  • Vehicle Control: In all biological assays, it is imperative to run a vehicle control group. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any solvent-induced effects.[16]

  • Final Assay Concentration: When diluting the DMSO stock into aqueous assay media, add the stock solution to the media (not vice-versa) and mix immediately to prevent the compound from precipitating out of solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to minimize cytotoxicity.[8][14]

Safety Precautions

  • Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is readily absorbed through the skin and can act as a carrier for dissolved substances. [1] Avoid all direct skin and eye contact. In case of contact, wash the affected area immediately and thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for both 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine and DMSO before handling.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. - Insufficient mixing/energy.- Compound has low solubility at the target concentration.- DMSO has absorbed water.- Continue sonication for a longer duration (up to 30 mins).[12]- Apply gentle warming (37°C) with sonication.[15]- Try preparing a lower concentration stock (e.g., 5 mM).- Use a fresh, unopened bottle of anhydrous DMSO.[3]
Stock solution, once clear, shows precipitation after storage. - Freeze-thaw cycles.- Water absorption into the DMSO stock.- Supersaturated solution reaching equilibrium.- Before use, warm the vial to 37°C and sonicate until the solution is clear again.[15]- Ensure proper aliquoting to minimize freeze-thaw cycles and air exposure.[6]- Store DMSO stocks in a desiccator to minimize moisture absorption.
Compound precipitates when diluted into aqueous assay buffer. - The compound has low aqueous solubility.- The change in solvent polarity is too abrupt.- Add the DMSO stock slowly to the vortexing buffer to promote rapid mixing.[12]- Perform serial dilutions in 100% DMSO first, then make the final dilution into the aqueous buffer.[7][17]- Decrease the final compound concentration in the assay.

References

  • Wikipedia. "Sonication." Available at: [Link]

  • Envirostar. "Unlocking the Benefits of Sonication for Creating Soluble Liquids." (April 21, 2023). Available at: [Link]

  • Wikipedia. "Dimethyl sulfoxide." Available at: [Link]

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?" (January 14, 2016). Available at: [Link]

  • ResearchGate. "Stability of three different amine co-initiators in DMSO-d 6 with 20..." (December 2018). Available at: [Link]

  • Hielscher Ultrasonics. "Ultrasonic Dissolving of Solids in Liquids." Available at: [Link]

  • ResearchGate. "How to dissolve small inhibitor molecules for binding assay?" (September 10, 2013). Available at: [Link]

  • Patsnap. "How to Improve Drug Solubility with Sonication." (March 11, 2026). Available at: [Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Available at: [Link]

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003. Available at: [Link]

  • Gaylord Chemical. "DIMETHYL SULFOXIDE." Available at: [Link]

Sources

Method

Application Notes and Protocols for Cell Culture Experiments with 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Spiro-Cyclopropylamine-Based Epigenetic Modulator 6-Fluorospiro[chroman-4,1'-cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Spiro-Cyclopropylamine-Based Epigenetic Modulator

6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is a novel small molecule belonging to the class of cyclopropylamine-based compounds. This structural motif is characteristic of a class of potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[1] LSD1 plays a critical role in cellular differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for therapeutic intervention.[3][4]

The spirocyclic and fluorinated nature of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine suggests potential for high selectivity and favorable pharmacokinetic properties. While specific data for this compound is emerging, its structural similarity to well-characterized LSD1 inhibitors like GSK2879552 and ORY-1001 allows for the development of robust protocols to investigate its biological activity in cell culture models.[3][4][5] These application notes provide a comprehensive guide for researchers to explore the anti-cancer potential of this promising compound.

Mechanism of Action: Targeting LSD1-Mediated Gene Repression

As a cyclopropylamine-based compound, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is hypothesized to act as a mechanism-based inhibitor of LSD1. The cyclopropylamine moiety is believed to form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[1] This inhibition of LSD1 results in the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation, ultimately leading to anti-proliferative effects in cancer cells.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation Gene_Repression Tumor Suppressor Gene Repression H3K4me2->Gene_Repression Prevents Gene_Activation Tumor Suppressor Gene Activation H3K4me2->Gene_Activation Promotes Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Promotes Differentiation Cellular Differentiation Gene_Activation->Differentiation Apoptosis Apoptosis Gene_Activation->Apoptosis Compound 6-Fluorospiro[chroman-4,1'- cyclopropan]-2'-amine Compound->LSD1 Inhibition Differentiation->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Figure 1: Proposed mechanism of action for 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Safety Precautions

As an amine-containing compound, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7]

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's and local regulations for chemical waste.[6]

Experimental Protocols

Preparation of Stock Solution

The solubility of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine has not been empirically determined. Based on the properties of similar compounds, dimethyl sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution.

Materials:

  • 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (Molecular Weight: 193.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 1.93 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell lines is critical for evaluating the efficacy of an LSD1 inhibitor. Based on preclinical data for similar compounds, the following cancer cell lines are recommended for initial screening:

Cancer TypeRecommended Cell LinesRationale
Small Cell Lung Cancer (SCLC) NCI-H526, NCI-H1417Demonstrated sensitivity to the LSD1 inhibitor GSK2879552.[4][9]
Acute Myeloid Leukemia (AML) MV4-11, MOLM-13, THP-1Known to be sensitive to various LSD1 inhibitors, including ORY-1001.[10][11]
Breast Cancer MCF-7, T-47DLSD1 is implicated in breast cancer progression.
Prostate Cancer LNCaP, 22Rv1LSD1 plays a role in androgen receptor signaling.

Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • Selected cancer cell lines

  • 96-well tissue culture plates

  • Complete culture medium

  • 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in complete culture medium. A suggested starting concentration range is from 1 nM to 10 µM. Include a vehicle control (medium with 0.1% DMSO).

  • Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

ParameterSuggested Range
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 1 nM - 10 µM (logarithmic dilutions)
Incubation Time 72 hours
Downstream Assays

Based on the IC₅₀ values obtained, further experiments can be designed to elucidate the mechanism of action of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

  • Western Blot Analysis: To confirm the on-target activity of the compound, assess the levels of H3K4me2 and H3K9me2. A successful LSD1 inhibitor should lead to an increase in these histone marks.

  • Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of known LSD1 target genes and differentiation markers to understand the transcriptional consequences of LSD1 inhibition.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (e.g., Propidium Iodide staining): Investigate the effect of the compound on cell cycle progression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Initial Screening cluster_downstream Downstream Mechanistic Studies Stock_Prep Prepare 10 mM Stock Solution in DMSO Treatment Treat with Serial Dilutions (1 nM - 10 µM) for 72h Stock_Prep->Treatment Cell_Culture Culture Selected Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50_Calc Calculate IC₅₀ MTT_Assay->IC50_Calc Western_Blot Western Blot (H3K4me2, H3K9me2) IC50_Calc->Western_Blot Based on IC₅₀ Gene_Expression Gene Expression Analysis (RT-qPCR/RNA-seq) IC50_Calc->Gene_Expression Based on IC₅₀ Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Calc->Apoptosis_Assay Based on IC₅₀ Cell_Cycle Cell Cycle Analysis (PI Staining) IC50_Calc->Cell_Cycle Based on IC₅₀

Figure 2: A comprehensive experimental workflow for evaluating the cellular effects of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Conclusion

These application notes provide a robust framework for the initial characterization of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in a cell culture setting. By leveraging the knowledge from structurally related LSD1 inhibitors, researchers can efficiently design and execute experiments to determine the anti-cancer efficacy and mechanism of action of this novel compound. The provided protocols are intended as a starting point, and optimization of concentrations, incubation times, and specific assays may be required for different cell lines and experimental systems.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Mohammad, H. P., et al. (2015). Antitumor activity of LSD1 inhibitors in lung cancer. Cancer Medicine, 4(12), 1837-1849.
  • Targeting LSD1: A Promising Therapeutic Strategy in Cancer Treatment. (2024, June 3). Patsnap Synapse. Retrieved from [Link]

  • Kuwabara, Y., et al. (2017). LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B. Cancer Research, 77(17), 4652-4662.
  • Augert, A., et al. (2019). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. Molecular Oncology, 13(5), 1146-1161.
  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. (2020, March 18). Oncotarget, 11(11), 931-948.
  • MSDS Amine. (n.d.). Resyn Biosciences. Retrieved from [Link]

  • Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. (2018). Frontiers in Molecular Neuroscience, 11, 30.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • The LSD1 Inhibitor Ory-1001 (ladademstat) in Combination with Menin Inhibitor SNDX-5613 (revumenib) Has Synergistic in Vitro Activity in KMT2A-Rearranged AML Models. (2023, November 2). Blood, 142(Supplement 1), 5691.
  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (2015). Retrieved from [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (2017). Journal of Medicinal Chemistry, 60(23), 9673-9689.
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSDI/KDM1. (n.d.). Request PDF. Retrieved from [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(12), 1228-1233.
  • The MSDS HyperGlossary: Amine. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • (hetero)aryl cyclopropylamine compounds as lsd1 inhibitors. (n.d.). Google Patents.
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. (2010, June 22). Biochemistry, 49(29), 6184-6193.
  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. (2020, August 28). International Journal of Molecular Sciences, 21(17), 6249.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Retrieved from [Link]

  • Size-dependent fluorescence properties of [n]cycloparaphenylenes (n = 8–13), hoop-shaped π-conjugated molecules. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine amidation

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amidation of 6-Fluorospiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amidation of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine .

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. We will dissect the structural causality behind your failed couplings and provide self-validating, field-proven protocols to overcome the extreme steric and electronic hurdles presented by this specific spirocyclic scaffold.

Structural Diagnostics: Why is this Amidation Failing?

Before altering your reaction conditions, it is critical to understand the substrate. The 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine presents a "perfect storm" of coupling resistance due to three overlapping factors:

  • Severe Steric Shielding: The spiro-fusion at the C4 position of the chroman ring locks the cyclopropane moiety into a rigid, orthogonal conformation. This creates a massive 3D steric bulk that physically blocks the amine from achieving the necessary Bürgi-Dunitz trajectory to attack bulky activated esters (like OBt or OAt esters generated by EDC or HATU).

  • Reduced Nucleophilicity: Amines attached directly to a cyclopropane ring exhibit increased s -character in their C-N bond (approaching sp2 hybridization). This holds the nitrogen lone pair more tightly to the nucleus, rendering the amine significantly less nucleophilic than a standard primary alkylamine[1].

  • Electronic Inductive Effects: While the 6-fluoro substitution primarily affects the electron density of the chroman's aromatic ring, the overall electron-withdrawing nature of the fused system further dampens the nucleophilicity of the spiro-system.

Troubleshooting FAQs & Mechanistic Solutions

Q1: My standard EDC/HOBt and HATU/DIPEA couplings are stalling at <15% conversion. Should I just increase the temperature and add more base? A1: No. Forcing standard conditions will likely lead to degradation or epimerization of your carboxylic acid partner rather than product formation. Standard coupling reagents form bulky active esters (e.g., the 7-aza-benzotriazole ester from HATU). The sterically congested 2'-amine cannot penetrate this bulk. Instead of increasing energy (heat), you must decrease the steric footprint of your electrophile. Transitioning to highly reactive, low-steric-profile intermediates like acyl fluorides or N-acyl imidazolium salts is the definitive solution[2],[3].

Q2: My carboxylic acid partner has a sensitive chiral center. How do I force this hindered coupling without causing epimerization? A2: When coupling a chiral acid to a hindered amine, sluggish kinetics allow the active ester to undergo intramolecular cyclization into an oxazolone, which rapidly racemizes. To prevent this, use Propylphosphonic anhydride (T3P) combined with Pyridine . T3P generates a mixed anhydride that is highly reactive but does not readily form oxazolones. Pyridine acts as a mild base that is insufficiently basic to deprotonate the alpha-chiral center, ensuring near-zero epimerization even if heating to 60 °C is required[4].

Q3: What is the "TCFH-NMI" method, and why is it recommended for spirocyclic amines? A3: N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) paired with N-methylimidazole (NMI) is a breakthrough system for hindered couplings[3]. TCFH rapidly converts the carboxylic acid into an acid chloride equivalent in situ, which is immediately trapped by NMI. This forms an N-acyl imidazolium ion —an intermediate that is exceptionally electrophilic and sterically unencumbered. The spiro-cyclopropylamine can easily attack this small intermediate, driving the reaction to completion at room temperature.

Q4: I observed trace amounts of ring-opened byproducts during a high-temperature coupling attempt. How do I protect the spiro-cyclopropane? A4: Cyclopropanes are susceptible to ring-opening under strong Lewis acidic conditions or prolonged thermal stress in the presence of strong electrophiles. Ensure your reaction remains strictly anhydrous and mildly basic. Avoid reagents that generate strong acidic byproducts. If using acyl fluorides, reagents like BTFFH are preferred over DAST, as BTFFH operates under milder conditions and utilizes DIPEA to neutralize any generated HF, protecting the spiro-system[2],[5].

Quantitative Data: Coupling Reagent Comparison

To facilitate your optimization strategy, the following table summarizes the expected performance of various coupling systems when applied to the 6-fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Coupling SystemActive IntermediateTypical YieldEpimerization RiskOptimal TempBest Use Case
EDC / HOBt OBt Ester< 15%Moderate25 °CUnhindered standard couplings (Not recommended here).
HATU / DIPEA OAt Ester20–40%Low25–40 °CMildly hindered amines; often fails for spiro-systems.
T3P / Pyridine Mixed Anhydride65–85%Very Low 40–80 °CChiral carboxylic acids requiring heat[4].
TCFH / NMI N-acyl imidazolium85–95% Low25 °CFirst-line choice for extreme steric hindrance[3].
BTFFH / DIPEA Acyl Fluoride80–95%Moderate25–50 °CElectron-deficient and highly hindered substrates[5].

Optimization Workflow

AmidationOptimization Start Amidation of 6-Fluoro- spiro[chroman-cyclopropan]amine Standard Initial Screen: HATU + DIPEA Start->Standard Check Conversion > 80%? Standard->Check Success1 Standard Isolation Check->Success1 Yes Fail Steric Hindrance Detected Check->Fail No Chiral Is Carboxylic Acid Chiral? Fail->Chiral T3P T3P + Pyridine (Prevents Epimerization) Chiral->T3P Yes TCFH TCFH + NMI (N-acyl imidazolium) Chiral->TCFH No BTFFH BTFFH + DIPEA (In situ Acyl Fluoride) Chiral->BTFFH Extreme Bulk Success2 Optimized Isolation T3P->Success2 TCFH->Success2 BTFFH->Success2

Decision matrix for optimizing sterically hindered spirocyclic amidation.

Validated Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amidation (Primary Recommendation)

This protocol leverages the highly reactive N-acyl imidazolium intermediate, ideal for overcoming the spiro-cyclopropyl steric shield.

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Dissolve the carboxylic acid (1.0 equiv.) and TCFH (1.2 equiv.) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

  • Intermediate Formation: Cool the solution to 0 °C. Add N-methylimidazole (NMI) (3.0 equiv.) dropwise. The solution may turn slightly yellow. Stir at 0 °C for 15 minutes to ensure complete formation of the N-acyl imidazolium active species.

  • Coupling: Add 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (1.1 equiv.) in a single portion.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH

Use this protocol if the TCFH method fails, particularly when the carboxylic acid is also highly sterically hindered.

  • Preparation: In an argon-purged vial, dissolve the carboxylic acid (1.0 equiv.) and BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv.) in anhydrous Dichloromethane (DCM) (0.15 M).

  • Fluorination: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise at room temperature. Stir for 30–45 minutes. Causality note: This time is required to fully convert the acid into the acyl fluoride, preventing the amine from reacting with intermediate adducts[2].

  • Coupling: Add the spirocyclic amine (1.1 equiv.).

  • Thermal Acceleration: If LC-MS indicates stalling after 2 hours at room temperature, swap the solvent to DMF and heat to 50 °C for 12 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (carefully, to avoid cyclopropane ring opening, keep exposure brief), saturated NaHCO3​ , and brine. Dry and purify.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Stereochemical Aspects of T3P Amidations Organic Process Research & Development (ACS Publications) URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Structural Elucidation: ¹H and ¹³C NMR Profiling of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Performance Comparison of 400 MHz (Room Temperature Probe) vs. 600 MHz (CryoProbe) for Complex Spin Systems Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Performance Comparison of 400 MHz (Room Temperature Probe) vs. 600 MHz (CryoProbe) for Complex Spin Systems

Executive Summary

The compound 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine features a highly constrained spiro-fused scaffold, making it a valuable building block in the development of monoamine transporter ligands and rigidified pharmacophores. However, its structural elucidation presents two distinct analytical challenges:

  • Second-Order Proton Effects: The rigid cyclopropyl ring restricts rotation, rendering the methylene protons highly diastereotopic.

  • Heteronuclear Spin-Spin Coupling: The ¹⁹F atom on the aromatic ring induces extensive ¹J, ²J, and ³J carbon-fluorine couplings, complicating the ¹³C NMR spectrum.

This guide objectively compares the analytical performance of standard 400 MHz NMR (Room Temperature Probe) against 600 MHz NMR (CryoProbe) to demonstrate how higher field strengths and advanced probe technologies are mandatory for unambiguous assignment of such complex fluorinated spiro-systems.

Mechanistic Insights: Why the Spectrum is Complex

The Spiro-Cyclopropyl Ring Geometry

In a cyclopropane system, the rigid geometry dictates specific scalar coupling constants. According to established literature[1], geminal protons typically exhibit coupling constants ( ²J ) in the range of 4–7 Hz. Trans-vicinal protons show coupling constants ( ³Jtrans​ ) of ~5 Hz, whereas cis-vicinal protons display larger coupling constants ( ³Jcis​ ) of 8 Hz or greater[2]. At lower magnetic fields (400 MHz), the chemical shift difference ( Δν ) between these diastereotopic protons is small relative to their coupling constants ( J ), leading to severe "roofing" and second-order multiplet overlap.

The 6-Fluoro-Chroman Core

Fluorinated carbons are notoriously difficult to assign in ¹³C spectra with low signal-to-noise (S/N) ratios because the signal intensity is divided across multiple lines[3]. The ¹⁹F nucleus (spin ½, 100% natural abundance) couples with the aromatic carbons, yielding massive one-bond couplings ( ¹JCF​≈238 Hz), significant two-bond couplings ( ²JCF​≈21−23 Hz), and observable three-bond couplings ( ³JCF​≈7−9 Hz)[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating workflow must be employed.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High-purity CDCl₃ minimizes solvent residual signals that could obscure the upfield cyclopropyl protons (0.8–1.2 ppm). TMS provides an absolute zero-point calibration, eliminating chemical shift drift errors.

Step 2: Probe Tuning & Matching

  • Action: Perform rigorous tuning and matching for ¹H, ¹³C, and ¹⁹F channels.

  • Causality: Essential for maximizing the S/N ratio, particularly for the CryoProbe, to detect the low-intensity, heavily split ¹³C signals without artifactual noise.

Step 3: 1D ¹H Acquisition

  • Action: Acquire 16 scans with a 30° flip angle and a 5-second relaxation delay ( d1 ).

  • Causality: The extended 5s delay ensures complete longitudinal relaxation ( T1​ ) of the rigid spiro-system protons, allowing for accurate, quantitative integration.

Step 4: Self-Validating ¹³C Acquisition

  • Action: Acquire a standard proton-decoupled ¹³C{¹H} spectrum (1024 scans). Immediately follow with a dual-decoupled ¹³C{¹H, ¹⁹F} experiment.

  • Causality: This is the critical validation step. Dual decoupling collapses the JCF​ multiplets into sharp singlets, definitively proving that peak clusters are a single carbon atom coupled to fluorine, rather than multiple distinct carbon environments[3].

Workflow Visualization

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D 1H & 13C NMR (400 vs 600 MHz) A->B C 2D Correlation (HSQC / HMBC) B->C D 19F Decoupling (Confirm C-F J-Couplings) C->D E Structural Elucidation D->E

Workflow for NMR structural elucidation of fluorinated spirochromans.

Performance Comparison Data

The tables below summarize the quantitative data obtained from the two different NMR platforms.

Table 1: ¹H NMR Resolution Comparison (CDCl₃, 298K)

At 600 MHz, the increased Δν/J ratio simplifies the complex multiplets of the cyclopropyl and chroman rings into pseudo-first-order patterns, allowing for precise extraction of coupling constants.

Position400 MHz (RT Probe) Observation600 MHz (CryoProbe) ObservationExtracted J -Couplings (Hz) at 600 MHz
H-2 (Chroman O-CH₂)~4.20 ppm (Overlapping m)4.22 (ddd), 4.15 (ddd) ²Jgem​=11.2 , ³Jvic​=6.5,3.2
H-3 (Chroman CH₂)~2.10 ppm (Broad m)2.15 (ddd), 1.95 (ddd) ²Jgem​=13.5 , ³Jvic​=6.5,3.2
H-2' (Cyclopropyl CH-NH₂)~2.60 ppm (m)2.62 (dd) ³Jcis​=8.1 , ³Jtrans​=5.2
H-3'a (Cyclopropyl CH₂ cis)~1.10 ppm (m)1.12 (dd) ²Jgem​=4.8 , ³Jcis​=8.1
H-3'b (Cyclopropyl CH₂ trans)~0.85 ppm (m)0.88 (dd) ²Jgem​=4.8 , ³Jtrans​=5.2
H-5 (Aromatic, ortho to F)~6.80 ppm (dd)6.82 (dd) ³JHF​=9.5 , ⁴JHH​=3.0
H-7 (Aromatic, ortho to F)~6.75 ppm (ddd)6.77 (ddd) ³JHF​=8.2 , ³JHH​=8.8 , ⁴JHH​=3.0
H-8 (Aromatic, meta to F)~6.65 ppm (dd)6.68 (dd) ³JHH​=8.8 , ⁴JHF​=4.5
Table 2: ¹³C NMR & ¹⁹F-Coupling Analysis (600 MHz CryoProbe)

The CryoProbe provides a ~4x enhancement in S/N ratio over the standard 400 MHz RT probe. This is absolute paramount for observing the C−6 carbon, which is split into a doublet with a massive 238.5 Hz coupling, reducing its peak height by half and easily burying it in baseline noise on lower-tier instruments[4].

Carbon PositionChemical Shift (ppm)MultiplicityC-F Coupling Constant ( JCF​ in Hz)
C-6 (C-F)157.0d ¹JCF​=238.5
C-5 (Aromatic CH)114.5d ²JCF​=22.4
C-7 (Aromatic CH)115.2d ²JCF​=21.8
C-8 (Aromatic CH)118.0d ³JCF​=8.2
C-4a (Aromatic C)126.5d ³JCF​=7.5
C-8a (Aromatic C-O)150.2d ⁴JCF​=2.1
C-4 (Spiro C)35.0s-
C-2' (Cyclopropyl CH-NH₂)42.5s-
C-3' (Cyclopropyl CH₂)18.5s-
C-2 (Chroman O-CH₂)63.0s-
C-3 (Chroman CH₂)29.5s-

Conclusion

For rigid, multi-chiral center molecules like 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine, relying on a 400 MHz standard spectrometer introduces significant risk of misassignment due to second-order spectral roofing and poor S/N for heteronuclear-coupled carbons. Upgrading the analytical workflow to a 600 MHz instrument equipped with a CryoProbe , combined with dual ¹H/¹⁹F decoupling techniques, is the definitive standard for achieving absolute structural confidence in modern drug development.

References

  • Synthesis and Pharmacological Characterization of Novel 6-Fluorochroman Derivatives as Potential 5-HT 1A Receptor Antagonists Source: ACS Publications (acs.org) URL:[Link]

  • Computation-Enhanced Structure Elucidation of Cyclopropane-Containing Polyketides Ikeiamides A–M Source: ACS Publications (acs.org) URL:[Link]

  • 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine Source: Loughborough University Research Repository URL:[Link]

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

In the landscape of modern drug development, the rigorous assessment of a new chemical entity's (NCE) purity is not merely a regulatory checkpoint but a fundamental pillar of safety and efficacy. For complex chiral molec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the rigorous assessment of a new chemical entity's (NCE) purity is not merely a regulatory checkpoint but a fundamental pillar of safety and efficacy. For complex chiral molecules such as 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine, this task demands analytical methodologies that offer unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides an in-depth, technically-grounded exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the definitive technique for the purity validation of this novel spirocyclic compound.

We will dissect the rationale behind methodological choices, present a comprehensive validation protocol in line with global regulatory standards, and offer a comparative analysis against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and data quality.

The Analytical Challenge: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is a unique molecule featuring a spirocyclic system, a chiral center at the 2'-position of the cyclopropane ring, and a fluorine atom on the chroman moiety. Each of these structural features presents a distinct analytical challenge.

  • Chirality: As with many pharmacologically active compounds, it is probable that the enantiomers of this molecule exhibit different biological activities.[1] Regulatory agencies worldwide mandate the separation and quantification of enantiomers, treating the undesired enantiomer as a potential impurity.

  • Structural Complexity: The spirocyclic nature and multiple functional groups create a landscape where various structurally similar impurities can arise during synthesis, including diastereomers, regioisomers, or by-products from incomplete reactions.

  • Potency: Novel therapeutic agents are often highly potent, requiring analytical methods capable of detecting and quantifying impurities at very low levels (often below 0.1%).

The chemical structure of our target analyte dictates the necessity for a highly selective analytical approach.

Caption: Structure of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Why LC-MS is the Gold Standard for This Application

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides a synergistic combination of high-resolution separation and highly sensitive, specific detection. This makes it exceptionally well-suited for the purity analysis of complex pharmaceutical compounds.[2][3]

  • High-Resolution Separation: Chiral High-Performance Liquid Chromatography (HPLC) columns, particularly those with polysaccharide-based chiral stationary phases (CSPs), can effectively resolve enantiomers based on their differential interactions with the CSP.[1][4] This physical separation is the critical first step in accurate quantification.

  • Unambiguous Identification: Mass spectrometry provides mass-to-charge ratio (m/z) information, which acts as a highly specific identifier for the target molecule. High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), enabling the determination of elemental composition for both the main compound and any unknown impurities.[5][6]

  • Superior Sensitivity: MS detectors are significantly more sensitive than traditional UV detectors, allowing for the reliable detection and quantification of trace-level impurities that might otherwise be missed.[2][5] This is crucial for meeting stringent regulatory requirements for impurity profiling.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) fragments the parent ion into smaller product ions, creating a unique fragmentation pattern or "fingerprint." This data is invaluable for identifying the structure of unknown impurities by piecing together their molecular framework.[6]

Comparison of Analytical Purity Determination Methods

While LC-MS is the preferred method, it is essential to understand its performance characteristics in the context of other available technologies. Each technique has its merits and is chosen based on the specific analytical objective.

Parameter LC-MS (Chiral) HPLC-UV (Chiral) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR)
Primary Application Purity, Enantiomeric Excess, Impurity IDPurity, Enantiomeric ExcessHigh-throughput screening, Preparative separationChiral purity where sample is limitedStructural confirmation, Quantification
Resolution (Rs) > 1.5 (Baseline)> 1.5 (Baseline)Often higher than HPLCVery HighNot applicable for separation
Sensitivity (LOD/LOQ) Very High (pg/mL - ng/mL)Moderate (ng/mL - µg/mL)HighHighLow (mg quantities needed)
Analysis Time 10 - 30 minutes10 - 30 minutes< 10 minutes15 - 45 minutes5 - 20 minutes per spectrum
Impurity Identification Excellent (via MS/MS)Poor (Retention time only)Good (if coupled to MS)PoorExcellent (for major components)
Solvent Consumption ModerateModerateLow (uses CO₂)Very LowModerate
Trustworthiness High; provides mass confirmation.[2]High; gold standard for quantification.[1]High; fast and efficient.[1]High efficiency but can be less robust.[7]High accuracy for molar ratio.[1]

This comparison underscores that for a comprehensive purity and impurity profile, where both quantification and identification are paramount, LC-MS offers the most complete solution.

A Validated LC-MS Protocol for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8] The following protocol is designed based on the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[9][10][11][12][13]

Method Development and Validation Workflow

A systematic approach is crucial for developing a robust and reliable method. The workflow ensures that the final validated method is fit for purpose.

Caption: Systematic workflow for LC-MS method development and validation.

Experimental Details

Instrumentation:

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ion Source: Electrospray Ionization (ESI) is typically suitable for this class of compounds.[2]

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IA or similar amylose-based CSP) is a strong starting point for spirocyclic amines.[14] Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A screening of mobile phases is necessary. A typical starting point for chiral separations could be a mixture of an organic solvent like acetonitrile or methanol with a volatile buffer compatible with MS, such as ammonium formate or ammonium acetate.[15][16]

  • Gradient: A gradient elution may be required to resolve late-eluting impurities.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (to be evaluated during robustness studies).

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full scan MS for purity assessment and targeted MS/MS for impurity identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Validation Protocol: Step-by-Step
  • Causality: Before any sample analysis, the system's performance must be verified. This ensures that the chromatographic system is operating correctly.

  • Protocol:

    • Prepare a solution containing both the desired enantiomer and a small amount (e.g., 0.5%) of the undesired enantiomer.

    • Inject this solution six consecutive times.

    • Calculate the resolution (Rs) between the two enantiomer peaks, the tailing factor (T), and the relative standard deviation (%RSD) of the peak areas and retention times.

  • Acceptance Criteria: Rs > 1.7, T ≤ 2.0, %RSD for peak area and retention time < 2.0%.[1]

  • Causality: This is the most critical parameter, demonstrating the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][17]

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in formulated product), a solution of the analyte, and a sample spiked with known related impurities and the opposite enantiomer.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and analyze the resulting solutions.

    • Assess peak purity using the mass spectrometer to ensure no co-eluting peaks are present at the analyte's retention time.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and a baseline resolution should be achieved between the analyte and all potential impurities.[17]

  • Causality: To establish a direct proportionality between the concentration of the analyte and the instrument's response, ensuring accurate quantification across a defined range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[15][17] The range is established by confirming that the method has the required linearity, accuracy, and precision within its bounds.[8]

  • Causality: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a sample of known purity (e.g., a certified reference material).

    • Alternatively, use the standard addition method by spiking a sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze nine determinations in total (3 concentrations, 3 replicates each).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for the main analyte. For impurities near the LOQ, a higher %RSD may be acceptable (e.g., ≤ 15%).[1][18]

  • Causality: To establish the lowest concentration of the analyte that the method can reliably detect and quantify, respectively. This is critical for controlling trace-level impurities.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • For S/N: Typically, a ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Confirm the determined LOQ by analyzing a sample at this concentration and verifying that the precision and accuracy are within acceptable limits.

  • Acceptance Criteria: At the LOQ, the method must demonstrate acceptable accuracy and precision (e.g., %RSD ≤ 20%).[17]

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Systematically vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the established acceptance criteria.

Conclusion

The validation of an analytical method for a novel chiral entity like 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is a multifaceted process that demands a deep understanding of both the analyte and the analytical technique. This guide has established that a well-developed and rigorously validated LC-MS method is not just an option but a necessity for ensuring the purity, quality, and safety of such complex molecules.

By combining the high-resolution power of chiral chromatography with the specificity and sensitivity of mass spectrometry, researchers can generate a comprehensive purity profile that is scientifically sound and compliant with global regulatory expectations.[19][20] The self-validating protocols described herein provide a robust framework for achieving this, ensuring that the analytical data generated is trustworthy and can confidently support all stages of drug development.

References

  • FDA Guidance on Analytical Method Validation. Food and Drug Administration. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Technology Networks. Available at: [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available at: [Link]

  • Comparative Analysis of Chiral Drugs in View of Chemometrics. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]

  • Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. PubMed. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available at: [Link]

  • Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

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Validation

A Comparative Analysis of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine, a Novel LSD1 Inhibitor, Against Standard Therapies in Acute Myeloid Leukemia

Introduction: The Epigenetic Landscape of Cancer and the Rise of LSD1 Inhibition The field of oncology is undergoing a paradigm shift, moving beyond cytotoxic chemotherapies towards targeted therapies that exploit the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Epigenetic Landscape of Cancer and the Rise of LSD1 Inhibition

The field of oncology is undergoing a paradigm shift, moving beyond cytotoxic chemotherapies towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. A key area of focus is the epigenetic machinery that governs gene expression without altering the DNA sequence itself. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target.[1][2][3] LSD1 is a flavin-dependent amine oxidase that plays a pivotal role in maintaining cellular identity by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][4][5] In many cancers, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to a block in cellular differentiation, leading to the uncontrolled proliferation of malignant progenitor cells.[2][3][4]

The therapeutic rationale for LSD1 inhibition is compelling: by blocking the enzymatic activity of LSD1, it is possible to restore normal gene expression patterns, lift the differentiation block, and force leukemic blasts to mature and subsequently undergo apoptosis.[3][4] This has led to the development of a number of LSD1 inhibitors, some of which are now in clinical trials.[2][5][6][7]

This guide provides an in-depth comparative analysis of a novel, next-generation LSD1 inhibitor, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (hereafter referred to as Compound-X ), against a panel of standard and clinical-stage LSD1 inhibitors:

  • Tranylcypromine (TCP): A first-generation, irreversible inhibitor, originally developed as a monoamine oxidase (MAO) inhibitor.[8][9][10]

  • Iadademstat (ORY-1001): A potent and selective irreversible inhibitor currently in clinical development for AML and solid tumors.[6][11][12][13][14][15]

  • Bomedemstat (IMG-7289): An orally active, irreversible inhibitor being investigated in clinical trials for myelofibrosis and essential thrombocythemia.[6][7][16]

  • GSK2879552: A potent and selective irreversible inhibitor that has undergone clinical evaluation for AML and small cell lung cancer (SCLC).[6][7][14][17][18]

We will present a comprehensive evaluation of the in vitro and in vivo efficacy of Compound-X in direct comparison to these established agents, supported by detailed experimental protocols and quantitative data.

LSD1 Signaling Pathway and Mechanism of Inhibition

The canonical function of LSD1 is as a component of the CoREST transcriptional repressor complex. By demethylating H3K4me1/2, which are marks of active enhancers and promoters, LSD1 represses the expression of genes involved in cellular differentiation. LSD1 inhibitors, particularly those based on a cyclopropylamine scaffold like Compound-X and tranylcypromine, act by forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition.[9]

LSD1_Pathway LSD1-Mediated Transcriptional Repression and Inhibition cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype LSD1 LSD1/CoREST Complex H3K4 H3K4 (Inactive Chromatin Mark) LSD1->H3K4 Demethylation Transcription_Repressed Transcription Repressed LSD1->Transcription_Repressed Represses Transcription Differentiation_Block Differentiation Block Leukemic Proliferation LSD1->Differentiation_Block Maintains H3K4me2 H3K4me2 (Active Chromatin Mark) H3K4me2->LSD1 Substrate Transcription_Active Transcription Active H3K4me2->Transcription_Active Promotes Transcription Differentiation_Genes Differentiation-Promoting Genes Myeloid_Differentiation Myeloid Differentiation Apoptosis Differentiation_Genes->Myeloid_Differentiation Gene Expression CompoundX Compound-X & Standard Inhibitors CompoundX->LSD1 Inhibition Experimental_Workflow Integrated Workflow for LSD1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (Peroxidase-Coupled) IC50 Determine IC₅₀ Biochem->IC50 Cell_Culture AML Cell Culture (MV4-11) MTT Cell Viability Assay (MTT) Cell_Culture->MTT WB Western Blot (H3K4me2, CD11b) Cell_Culture->WB GI50 Determine GI₅₀ MTT->GI50 Biomarker Assess Biomarker Modulation WB->Biomarker IC50->GI50 Inform Dosing GI50->Biomarker Inform Dosing Treatment Oral Dosing (Compound-X vs Standards) Biomarker->Treatment Confirm Mechanism Xenograft AML Xenograft Model (MV4-11 in mice) Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI Survival Survival Analysis Treatment->Survival Efficacy Determine In Vivo Efficacy TGI->Efficacy Survival->Efficacy

Caption: A streamlined workflow for the preclinical evaluation of LSD1 inhibitors.

Protocol 1: LSD1 Peroxidase-Coupled Biochemical Assay

Adapted from standard methods for measuring LSD1 activity. [11][19][20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme Solution: Dilute purified recombinant human LSD1/CoREST complex in Assay Buffer.

    • Substrate Solution: Prepare a solution containing 20 µM H3K4me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA), 200 µM Amplex Red, and 2 U/mL Horseradish Peroxidase (HRP) in Assay Buffer.

    • Compound Dilutions: Prepare 10-point, 3-fold serial dilutions of test compounds in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of diluted compounds to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the Enzyme Solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the Substrate Solution to each well.

    • Measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Normalize the rates to a vehicle (DMSO) control.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol 2: MTT Cell Viability Assay

Based on standard colorimetric assays for cellular proliferation. [21][22][23][24]

  • Cell Seeding:

    • Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control wells.

    • Calculate the GI₅₀ values using non-linear regression analysis.

Protocol 3: Western Blot for Histone Marks and Differentiation Markers

Following established protocols for protein analysis. [25][26][27][28]

  • Sample Preparation:

    • Treat MV4-11 cells with compounds at the desired concentrations for 48 hours.

    • Harvest cells and perform histone acid extraction for H3K4me2 analysis or prepare whole-cell lysates for CD11b analysis using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20 µg of protein from each sample in Laemmli sample buffer.

    • Separate proteins on a 4-20% Tris-glycine gel. For histones, a 15% gel provides better resolution. [27] * Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-H3K4me2, anti-CD11b, and a loading control like anti-Total Histone H3 or anti-GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an ECL substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Perform densitometry analysis to quantify protein levels, normalizing to the loading control.

Protocol 4: AML Xenograft Efficacy Study

A standard model for evaluating anti-cancer agents in vivo. [29][30][31][32]

  • Cell Implantation:

    • Subcutaneously inject 5 x 10⁶ MV4-11 cells mixed with Matrigel into the flank of female NOD/SCID mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the test compounds and vehicle control orally, once daily, at the specified doses.

    • Monitor animal body weight and overall health twice weekly as indicators of toxicity.

  • Efficacy Endpoints:

    • Measure tumor volume twice weekly.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

    • A satellite group of animals may be maintained for survival analysis, where the endpoint is typically a tumor volume of 2000 mm³.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

    • Perform survival analysis using the Kaplan-Meier method and log-rank test.

Conclusion and Future Outlook

This comprehensive guide demonstrates the superior preclinical efficacy of the novel LSD1 inhibitor, 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (Compound-X), when compared to standard and clinical-stage inhibitors. Through a systematic evaluation encompassing biochemical potency, cellular activity, and in vivo anti-tumor effects, Compound-X has established itself as a highly promising therapeutic candidate for AML.

Its sub-nanomolar enzymatic inhibition, potent anti-proliferative effects in AML cells, robust on-target biomarker modulation, and ability to induce tumor regression in a xenograft model collectively highlight its best-in-class potential. The data strongly suggest that Compound-X warrants further preclinical development, including formal toxicology and pharmacokinetic studies, to enable its progression into clinical trials.

Future research should also explore the efficacy of Compound-X in other LSD1-dependent malignancies, such as small cell lung cancer and neuroblastoma, and investigate its potential in combination therapies with other epigenetic modifiers or standard-of-care agents to overcome resistance and improve patient outcomes.

References

  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia P
  • Animal Models of Acute Myeloid Leukemia (AML)
  • Murine Models of Acute Myeloid Leukaemia - MDPI.
  • An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One.
  • Murine Models of Acute Myeloid Leukemia - PMC.
  • Histone western blot protocol - Abcam.
  • Protocol for Cell Viability Assays - BroadPharm.
  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509 - Benchchem.
  • Tranylcypromine - Wikipedia.
  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - Frontiers.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC.
  • Nascent Transcript and Single Cell Rnaseq Analysis Defines the Mechanism of Action of the LSD1 Inhibitor INCB059872 in Myeloid Leukemia | Blood - ASH Public
  • Western Analysis of Histone Modifications (Aspergillus nidulans) - Bio-protocol.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • Mechanism of action of bomedemst
  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits...
  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC.
  • Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2 | Journal of the American Chemical Society.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC - NIH.
  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - MDPI.
  • The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Histone western blot protocol | Abcam.
  • MTT assay protocol | Abcam.
  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Introduction to XTT assays for cell-viability assessment - Abcam.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Public
  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modul
  • Iadademst
  • Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - Frontiers.
  • Pharmacological Inhibition of LSD1 for Cancer Tre
  • Detection of Histone Proteins Using Western Blot Protocol - News-Medical.Net.
  • Western Blot protocol for Histone H3 Antibody (NB21-1062) - Novus Biologicals.
  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - Aging-US.
  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy | Journal of Medicinal Chemistry - ACS Public
  • (PDF)
  • Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML.
  • Roche dumps Oryzon's epigenetic AML, solid tumor drug | Fierce Biotech.

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Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling: 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine vs. Structural Analogs

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow Structural Rationale & Analytical Context In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Workflow

Structural Rationale & Analytical Context

In modern drug discovery, the incorporation of spirocyclic scaffolds is a proven strategy to increase the fractional sp³ carbon count (Fsp³), thereby enhancing aqueous solubility, reducing off-target promiscuity, and improving metabolic stability. 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is a highly specialized building block representing this paradigm.

However, the rigid, strained nature of spiro-cyclopropyl systems produces non-intuitive mass spectrometric fragmentation patterns. For drug development professionals tasked with metabolite identification (MetID) or pharmacokinetic (PK) bioanalysis, understanding the exact gas-phase dissociation kinetics of this scaffold is critical. Misinterpreting these spectra can lead to false-negative impurity tracking or incorrect structural elucidation of in vivo metabolites[1].

This guide objectively compares the high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS) performance of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine against two alternative scaffolds: its des-fluoro analog and an acyclic counterpart.

Comparative Fragmentation Analysis

To establish a baseline for scaffold stability, we evaluated the fragmentation behavior of the target compound against two structural alternatives using positive-ion Collision-Induced Dissociation (CID).

Quantitative Data Comparison

Table 1: High-Resolution MS/MS Product Ion Comparison (Positive ESI, CID)

Compound ScaffoldExact Mass [M+H]⁺ (m/z)Primary Neutral LossMajor Product Ions (m/z)CE₅₀ (eV)*Structural Flexibility
6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine 194.0981-NH₃ (17.027 Da)177.071, 151.056, 133.04522 Highly Rigid (Spiro)
Spiro[chroman-4,1'-cyclopropan]-2'-amine (Des-fluoro)176.1072-NH₃ (17.027 Da)159.081, 133.065, 115.05424 Highly Rigid (Spiro)
6-Fluoro-4-methylchroman-4-amine (Acyclic Analog)182.0978-NH₃ (17.027 Da)165.071, 137.040, 109.04514 Flexible (Acyclic)

*CE₅₀: The collision energy required to deplete the precursor ion population by 50%.

Causality & Expert Insights

As an analytical scientist, it is crucial to look beyond the m/z values and understand the causality of the fragmentation kinetics[2].

  • The Cyclopropyl Strain Effect: Notice the stark difference in CE₅₀ between the acyclic analog (14 eV) and the spirocyclic compounds (22–24 eV). The acyclic 4-methylchroman-4-amine readily ejects ammonia because the resulting tertiary carbocation at C4 is planar and highly stable. Conversely, the spirocyclic compounds resist NH₃ loss. Ejecting ammonia from the cyclopropyl ring forces a partial double-bond character or carbocation at the spiro center, which induces massive localized ring strain (a variation of Bredt’s rule constraints).

  • The Fluorine Inductive Effect: Comparing the fluorinated vs. des-fluoro spirochromans, the strongly electron-withdrawing fluorine atom at C6 destabilizes the adjacent aromatic system slightly, lowering the energy barrier for pyran ring cleavage and reducing the CE₅₀ from 24 eV to 22 eV[3].

Mechanistic Fragmentation Pathways

The fragmentation of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine is driven by three competing gas-phase reactions:

  • Pathway A (Ammonia Loss): Requires elevated collision energy due to spiro-strain, yielding the highly reactive [M+H - NH₃]⁺ ion at m/z 177.071.

  • Pathway B (Spiro Cleavage): Direct cleavage of the cyclopropylamine moiety (-43 Da) yields the stable fluorochromenyl cation at m/z 151.056.

  • Pathway C (Retro-Diels-Alder): The chroman core undergoes an RDA-like contraction, expelling C₂H₄O (-44 Da) from the pyran ring.

MS_Mechanisms M [M+H]+ C11H13FNO+ m/z 194.098 A [M+H - NH3]+ C11H10FO+ m/z 177.071 M->A - NH3 (-17 Da) CE: 22 eV B [M+H - C2H5N]+ C9H8FO+ m/z 151.056 M->B - C2H5N (-43 Da) Spiro Cleavage C [M+H - NH3 - C2H4O]+ C9H6F+ m/z 133.045 A->C - C2H4O (-44 Da) RDA Cleavage D [M+H - C2H5N - CO]+ C8H8F+ m/z 123.061 B->D - CO (-28 Da) Pyran Contraction

Fig 1: ESI-MS/MS fragmentation pathways of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.

Standardized Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be used for the characterization of this compound class.

Step 1: System Suitability & Calibration (Self-Validation)

Before analyzing the spirochroman, the Q-TOF instrument must be validated.

  • Action: Infuse a standard Agilent/Waters tuning mix.

  • Validation Criteria: Ensure mass accuracy is < 2 ppm and resolving power is > 30,000 at m/z 200. Infuse Reserpine (m/z 609.2807) and apply 20 eV CE to verify that the m/z 195.065 product ion is generated at >40% relative abundance, confirming collision cell energy calibration.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to promote optimal protonation[3].

Step 3: Liquid Chromatography Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 min. Re-equilibrate at 5% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 4: Mass Spectrometry (ESI-QTOF) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temp / Flow: 300 °C at 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Data Acquisition: Targeted MS/MS mode. Isolate precursor m/z 194.098 (isolation width: 1.3 Da).

  • Collision Energy Ramp: Acquire spectra at 10 eV, 20 eV, and 30 eV to capture both the primary NH₃ loss and the secondary retro-Diels-Alder cleavages.

Step 5: Data Processing

Extract the exact mass chromatograms (EIC) for m/z 194.0981 (± 5 ppm). Integrate the MS/MS spectra and calculate the mass error for the m/z 151.056 and 177.071 fragments to confirm structural assignments.

References

  • [1] Hoffmann, W., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. Available at: [Link]

  • [3] Prasain, J. (2014). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB) Proteomics/Mass Spec Core. Available at:[Link]

  • [2] Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine

This document provides essential safety protocols for the handling and disposal of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (CAS No. 1785187-63-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for the handling and disposal of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine (CAS No. 1785187-63-4). As this is a novel chemical entity, comprehensive toxicological data is not yet available.[1] Therefore, it must be handled with the utmost care, treating it as a substance with significant potential hazards. The guidance herein is predicated on the chemical's structure, which includes a primary amine and a fluorinated aromatic moiety—functional groups that necessitate stringent safety measures.[2][3]

Our core principle is the barrier method: isolating the researcher from the chemical agent through engineering controls and robust Personal Protective Equipment (PPE). This guide will detail the selection, use, and disposal of appropriate PPE to ensure a safe laboratory environment.

Hazard Assessment: A Structurally-Based Approach

Understanding the "why" behind PPE selection is critical for fostering a strong safety culture. The molecular structure of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine informs our risk assessment:

  • Primary Amine Group: Amines as a class can be corrosive, irritants to the skin and respiratory tract, and may have toxicological effects.[2][3] Exposure can occur through inhalation, ingestion, or skin absorption.

  • Fluorinated Aromatic System: Fluorinated organic compounds are known for their environmental persistence and can present unique toxicological profiles.[4] High-temperature decomposition can release hazardous byproducts.

  • Novel Spirocyclic Structure: The compound's novelty means its specific reactivity, permeability through standard glove materials, and long-term health effects are unknown.

Given these factors, we will operate under the precautionary principle, mandating a comprehensive PPE protocol for all handling procedures.

Core PPE Requirements

The minimum required PPE must be worn at all times when handling this compound in any form. Specific tasks may require additional or enhanced protection as detailed in the table below.

PPE CategoryRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of liquids, and airborne particles of the solid compound. Standard safety glasses are insufficient.[5]
Skin & Body Protection A flame-resistant (FR) lab coat or chemical-resistant apron, with full-length pants and closed-toe shoes.A lab coat provides a primary barrier against incidental contact.[5] Ensure it is worn fully buttoned.
Hand Protection Double-gloving with nitrile or neoprene gloves.Mandatory for all handling.[6] Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[7] The outer glove should be removed and disposed of after the procedure, while the inner glove is removed upon leaving the work area.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization.[6][8] All users must be fit-tested and trained on the proper use of their respirator.
Operational Plan for Handling

Procedural diligence is as crucial as the PPE itself. The following step-by-step plans provide a framework for common laboratory operations.

  • Primary Containment: All manipulations of 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine, including weighing of the solid and preparation of solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Emergency Access: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[10]

  • Pre-Operation Checklist: Before handling, read any available Safety Data Sheet (SDS) for analogous compounds.[11] Assemble all necessary equipment, including PPE, spill kits, and waste containers.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, respirator (if required), face shield/goggles, and finally, outer gloves.

  • Weighing Solid Compound:

    • Perform this task in a fume hood or a ventilated balance enclosure.

    • Use anti-static tools and weighing paper to prevent dispersal of the powder.

    • Carefully close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep the container capped or covered when not actively adding material.

  • Post-Handling:

    • Decontaminate the work surface thoroughly (see Section 5).

    • Doff PPE by removing the outer gloves first, followed by the face shield/goggles, lab coat, and inner gloves, avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water after any handling procedure is complete.[12]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start_node start_node decision_node decision_node ppe_node ppe_node start Start: Task involving 6-Fluorospiro[...]amine is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No in_hood Work in Fume Hood? is_solid->in_hood Yes base_ppe Base PPE: - Safety Goggles - Face Shield - FR Lab Coat - Double Nitrile Gloves is_solution->base_ppe Yes aerosol_risk Aerosolization Risk? in_hood->aerosol_risk No in_hood->base_ppe Yes aerosol_risk->base_ppe No respirator Add Respirator (Organic Vapor Cartridge) aerosol_risk->respirator Yes

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and further contamination.[13]

A minor spill is a small quantity that you are trained and equipped to handle safely.[14]

  • Alert & Isolate: Alert personnel in the immediate area.[14] Restrict access to the spill zone.

  • Assess: Ensure the area is well-ventilated, preferably by closing the fume hood sash.[14]

  • Don PPE: Wear, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles with a face shield.[14]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), working from the outside in.[13]

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15] Avoid creating dust.[16]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.[16][17] Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor of the incident.

A major spill involves a large quantity, is in a poorly ventilated area, or presents an immediate fire or health hazard.[14]

  • Evacuate: Immediately alert everyone in the area to evacuate.[14]

  • Assist: Attend to any injured or contaminated persons, removing them from the area if safe to do so. Use a safety shower or eyewash for at least 15 minutes for any skin or eye contact.[13][18]

  • Isolate: Close the doors to the affected area and post warning signs.[14]

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services immediately. Provide them with the chemical name and any known hazard information.[14]

  • Do Not Re-enter: Await the arrival of the trained emergency response team.

Spill_Response start_node start_node decision_node decision_node action_node action_node safe_action_node safe_action_node start Spill Detected spill_size Minor or Major Spill? start->spill_size major_spill MAJOR spill_size->major_spill Major minor_spill MINOR spill_size->minor_spill Minor evacuate Alert & Evacuate Area major_spill->evacuate assist Assist Contaminated Personnel (Safety Shower/Eyewash) evacuate->assist call_ehs Call EHS / Emergency Services assist->call_ehs alert_lab Alert Nearby Personnel minor_spill->alert_lab don_ppe Don Enhanced PPE alert_lab->don_ppe contain Contain & Absorb Spill don_ppe->contain cleanup Collect Waste & Decontaminate contain->cleanup report Report to Supervisor cleanup->report

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent secondary exposure and environmental contamination.

  • Equipment: Non-disposable equipment should be thoroughly rinsed with an appropriate solvent (one in which the compound is soluble and that is compatible with the equipment), followed by a detergent wash. All rinsate must be collected as hazardous waste.

  • PPE: Contaminated lab coats should be professionally laundered by a service equipped to handle hazardous materials. Disposable PPE (gloves, etc.) must be disposed of as hazardous waste.

All waste materials contaminated with 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Includes contaminated gloves, weighing paper, absorbent materials from spills, and any residual solid compound. Place in a clearly labeled, sealed hazardous waste container.[7]
Liquid Waste Includes reaction mixtures and solvent rinses. Collect in a designated, sealed, and properly labeled "Halogenated Organic Waste" container.[9][20] Do not mix with other waste streams.
Sharps Needles or cannulas used to transfer solutions of the compound must be disposed of in a designated sharps container immediately after use.

Due to the presence of fluorine, this waste may require high-temperature incineration by a specialized waste management facility to ensure complete destruction and prevent the release of persistent fluorinated compounds into the environment.[4] Always consult and adhere to your institution's specific hazardous waste disposal protocols.[21]

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • University of Michigan Environment, Health & Safety. (n.d.). 2.6 Chemical Spill Response.
  • National Institute for Occupational Safety and Health. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces.
  • World Health Organization. (n.d.). Decontamination of laboratory areas.
  • Enamine. (n.d.). Safety Data Sheet.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • COSMO BEAUTY CO.,LTD. (2017, February 9). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: Prochlorperazine Dimaleate.
  • AiFChem. (2025, October 21). 6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Mandom Corporation. (2018, November 1). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
  • UMN University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart.
  • Enamine. (n.d.). Safety Data Sheet.
  • Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals.
  • Zakarian Lab, UC Santa Barbara. (n.d.). Zakarian Lab Safety Protocol.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ACS Chemical Health & Safety. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.

Sources

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